1-Bromopropane-2,2-D2
Overview
Description
1-Bromopropane, also known as n-propyl bromide, is an organobromine compound with the chemical formula CH3CH2CH2Br . It is a colorless liquid that is used as a solvent . Its industrial applications increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes .
Synthesis Analysis
Industrial routes to 1-bromopropane involve free-radical additions to the corresponding alkenes . A laboratory synthesis involves treating propanol with a mixture of hydrobromic and sulfuric acids . Alternate synthetic routes include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .Molecular Structure Analysis
The molecular structure of 1-Bromopropane consists of a three-carbon alkane chain with a bromine atom attached to one end .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical and Chemical Properties Analysis
1-Bromopropane is a colorless liquid with a characteristic hydrocarbon odor . It has a molecular weight of 122.993 g/mol, a density of 1.354 g/mL, a melting point of -110.5 °C, and a boiling point of 70.3 to 71.3 °C . It is soluble in water, ethanol, and diethyl ether .Scientific Research Applications
1. Understanding Neurotoxicity 1-Bromopropane, commonly used as an alternative to ozone-depleting solvents, has been the subject of studies due to its neurotoxic effects. Research has shown that exposure to 1-bromopropane can lead to significant neurological changes, including neurospecific gamma-enolase reduction and glutathione depletion, which are suggested to be part of the underlying mechanism of its neurotoxicity. Studies also highlight the dose-dependent effects of 1-bromopropane on the nervous system, with observed deteriorations in motor nerve conduction velocity and muscle strength in rat limbs, alongside morphological changes in peripheral nerve and preterminal axon in the gracile nucleus (Ichihara, 2000), (Wang et al., 2002), (Wang et al., 2003).
2. Reproductive Toxicity Insights In addition to its neurotoxic effects, 1-bromopropane has been found to cause reproductive toxicity. In animal studies, exposure to 1-bromopropane has been linked to inhibiting spermiation in male rats and disrupting follicular development in female rats, highlighting its potential impact on reproductive health (Yamada et al., 2003).
3. Toxicological Assessment and Detection Methods Developing detection and quantification methods for 1-bromopropane in human urine has been a significant focus, considering the chronic toxicity associated with bromopropanes, especially their connection to neurological disorders. The creation of test procedures to detect 1-bromopropane and its impurities is vital for assessing occupational exposure and mitigating health risks (B'hymer & Cheever, 2005).
4. Dermal Absorption Characteristics Studies on the dermal absorption characteristics of 1-bromopropane are crucial for understanding its occupational exposure risks. Research has been conducted to determine how different exposure scenarios, such as infinite dose, finite dose, and transient exposure, affect the penetration of 1-bromopropane through human epidermal membranes, providing insights into appropriate safety measures and exposure limitations in workplaces (Frasch et al., 2011).
5. Investigating Immunotoxicity The potential immunotoxic effects of 1-bromopropane have been evaluated through animal studies. Observations indicate that exposure to 1-bromopropane can lead to significant decreases in spleen immunoglobulin (Ig) M response, alteration in spleen cellularity, and impact on T cells, emphasizing the need for further investigations into the adverse health effects of this compound (Anderson et al., 2010).
Mechanism of Action
Target of Action
1-Bromopropane-2,2-D2, similar to its analogs, primarily targets the nervous system and reproductive system . In the nervous system, it acts as a potent neurotoxic compound . In the reproductive system, it inhibits spermiation in male rats and disrupts the development of follicles in female rats .
Mode of Action
The mode of action of this compound involves elimination reactions. In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
This compound affects several biochemical pathways. It causes molecular alterations associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations are observed mainly in vitro and in toxicity studies in rodents .
Pharmacokinetics
This compound is well absorbed following ingestion, inhalation, or dermal exposure . The majority of this compound is removed from the body within a day, either unchanged in the air exhaled or in urine after it has been changed to breakdown products .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to cause molecular alterations related to carcinogenicity, including genotoxicity (mutations and DNA damage), oxidative stress, glutathione depletion, and immunomodulation . It also increases the stemness of colorectal cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it quickly evaporates into the air when released to the environment. In air, it is broken down quickly . Moreover, the U.S. Environmental Protection Agency determined that certain conditions of use of this compound present an unreasonable risk of injury to health .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Bromopropane-2,2-D2 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP2E1 . Additionally, it forms conjugates with glutathione, a critical antioxidant in cellular metabolism . These interactions highlight the compound’s involvement in detoxification processes and its potential impact on cellular redox balance.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Exposure to this compound can lead to oxidative stress, genotoxicity, and depletion of glutathione levels . These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. In particular, this compound has been associated with neurotoxicity, affecting the nervous system by causing symptoms such as dizziness, headaches, and muscle weakness .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause DNA damage and oxidative stress . The compound also inhibits or activates specific enzymes, influencing various metabolic pathways. Changes in gene expression have been observed, particularly in genes related to oxidative stress response and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent oxidative stress and genotoxicity . Additionally, the compound’s metabolites can accumulate in tissues, potentially causing long-term adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild neurotoxic effects, while higher doses can lead to severe neurotoxicity and hepatotoxicity . Dose-dependent effects have been observed in studies, with significant changes in motor nerve conduction velocity and muscle strength at higher concentrations . Toxicity thresholds and adverse effects at high doses highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes and glutathione conjugation . These pathways play a crucial role in the compound’s detoxification and elimination from the body. The interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well-absorbed following ingestion, inhalation, or dermal exposure . It is distributed to various tissues, including the liver, brain, and kidneys, where it can exert its toxic effects. The localization and accumulation of this compound in specific tissues are critical factors in understanding its overall impact on health .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments can impact cellular processes such as energy production, detoxification, and oxidative stress response .
Properties
IUPAC Name |
1-bromo-2,2-dideuteriopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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